2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine
Description
Significance of Pyrazolo[1,5-a]pyridine (B1195680) Core in Heterocyclic Chemistry
The pyrazolo[1,5-a]pyridine scaffold is a fused, planar N-heterocyclic system that is considered a privileged structure in drug discovery. uoanbar.edu.iq First reported in 1948, this nitrogen ring junction motif has become a focal point in both synthetic and medicinal chemistry. chemimpex.comrsc.org Its structure can be considered a bioisostere of naturally occurring purines, which allows molecules containing this core to act as antimetabolites in biochemical pathways.
Derivatives of pyrazolo[1,5-a]pyridine have demonstrated a wide array of pharmacological activities. They are integral components in drugs with applications ranging from anti-inflammatory agents to treatments for neurological disorders. chemimpex.comnih.gov For example, Ibudilast, a drug containing this core, has been used for treating asthma and post-stroke complications. nih.gov The inherent stability and reactivity of the pyrazolo[1,5-a]pyridine system make it a versatile starting point for the synthesis of complex molecules. rsc.org
Overview of Structural Diversity and Synthetic Versatility within Pyrazolo[1,5-a]pyridine Compounds
The synthetic accessibility of the pyrazolo[1,5-a]pyridine core allows for extensive structural modifications. uoanbar.edu.iq The primary route for its synthesis often involves the cyclocondensation reaction between NH-3-aminopyrazoles and various 1,3-biselectrophilic compounds. uoanbar.edu.iq This method provides a direct way to introduce a variety of substituents at positions 2, 3, 5, 6, and 7 of the heterocyclic system. uoanbar.edu.iq
Further functionalization can be achieved through various organic reactions. For instance, palladium-catalyzed cross-coupling reactions are employed to introduce diverse functional groups, which can enhance the biological activity of the resulting compounds. organic-chemistry.org The pyrimidine (B1678525) ring within the scaffold is electrophilic and susceptible to nucleophilic aromatic substitution, particularly at positions 5 and 7. nih.gov Conversely, the pyrazole (B372694) ring can undergo electrophilic substitution, with halogenation often occurring at the C3 position. This synthetic flexibility enables the creation of large libraries of compounds for screening in drug discovery and materials science.
Unique Contribution of the Cyclopropyl (B3062369) Moiety in Organic Synthesis and Molecular Design
The cyclopropyl group is more than just a simple alkyl substituent; its unique electronic and steric properties make it a valuable tool in molecular design. This three-membered ring is a common motif in many approved drugs and is strategically used to enhance potency, improve metabolic stability, and reduce off-target effects.
The cyclopropane (B1198618) ring is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons. This angle strain, combined with torsional strain from eclipsed hydrogen atoms, results in high potential energy.
The bonding in cyclopropane is often described using the Walsh model, where the carbon atoms are considered sp² hybridized. The C-C bonds are formed by the overlap of sp² orbitals, creating "bent bonds" with increased p-character. This enhanced p-character means the cyclopropyl group can interact with adjacent π-systems, influencing the electronic properties of the molecule. The C-H bonds in cyclopropane are also shorter and stronger than those in typical alkanes.
The high ring strain of the cyclopropane ring is a thermodynamic driving force for ring-opening reactions. researchgate.net Cyclopropane derivatives can undergo reactions where the three-membered ring is cleaved, relieving the strain. These reactions can be initiated by electrophiles, nucleophiles, or radicals. The regioselectivity of the ring-opening is often dictated by the electronic nature of the substituents on the ring. For instance, cyclopropanes bearing an electron-accepting group can react as electrophiles, undergoing ring-opening upon attack by a nucleophile.
Academic Research Focus on 2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine and Related Structures
While extensive research exists on the pyrazolo[1,5-a]pyridine core and cyclopropyl-containing molecules independently, specific academic studies focusing directly on this compound are not widely documented in publicly available literature. However, based on the known reactivity of related compounds, we can infer the potential research interest in this specific molecule.
The chlorine atom at the 2-position of the pyridine (B92270) ring is expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. This makes the compound a valuable synthetic intermediate, allowing for the introduction of a wide variety of functional groups at this position. The presence of the electron-withdrawing pyrazole ring fused to the pyridine would further activate the C2 position towards nucleophilic attack.
The cyclopropyl group at the 3-position, adjacent to the chlorine, would sterically and electronically influence the reactivity at C2. Research would likely explore how this group modulates the rate and regioselectivity of substitution reactions. Furthermore, the synthesis of this specific substitution pattern presents a chemical challenge that would be of academic interest. Synthetic strategies might involve the cyclopropylation of a pre-formed 2-chloropyrazolo[1,5-a]pyridine (B1590481) or the construction of the heterocyclic core from a cyclopropyl-containing precursor.
Given the established biological importance of pyrazolo[1,5-a]pyridine derivatives, research on this compound would likely be directed towards its potential as a scaffold for new therapeutic agents. The combination of a reactive handle (the chloro group) and a metabolically stable, conformationally rigidifying group (the cyclopropyl moiety) makes it an attractive starting point for medicinal chemistry campaigns.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-cyclopropylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-9(7-4-5-7)8-3-1-2-6-13(8)12-10/h1-3,6-7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGLBSNFXQWZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=CC=CN3N=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253751 | |
| Record name | 2-Chloro-3-cyclopropylpyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428432-86-3 | |
| Record name | 2-Chloro-3-cyclopropylpyrazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428432-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-cyclopropylpyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 3 Cyclopropylpyrazolo 1,5 a Pyridine and Its Analogs
Strategies for Constructing the Pyrazolo[1,5-A]pyridine (B1195680) Core
The construction of the pyrazolo[1,5-a]pyridine nucleus is a central focus in synthetic organic chemistry. The primary strategies involve the formation of the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) core or through cycloaddition reactions that form the pyrazole ring and fuse it to a pyridine precursor simultaneously.
Cyclization Reactions involving Aminopyrazoles and Biselectrophilic Systems
A predominant and versatile strategy for assembling the pyrazolo[1,5-a]pyridine system involves the cyclocondensation of 5-aminopyrazoles with various 1,3-biselectrophilic reagents. In this approach, the 5-aminopyrazole acts as a binucleophile, with the exocyclic amino group and the endocyclic N1 nitrogen atom attacking the electrophilic centers of the three-carbon partner, leading to the formation of the fused pyridine ring.
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents is a frequently employed and classical method for synthesizing the pyrazolo[1,5-a]pyrimidine (B1248293) core, a related and structurally similar system that highlights the utility of this reaction type. nih.gov This reaction typically proceeds under acidic or basic conditions. nih.gov The mechanism involves an initial nucleophilic attack by the 5-amino group on one of the carbonyl carbons, followed by a cyclization and dehydration sequence to yield the fused heterocyclic system. nih.gov The choice of the β-dicarbonyl compound is critical as it dictates the substitution pattern on the newly formed ring, allowing for structural diversity. nih.gov For instance, reacting 5-aminopyrazoles with trifluoromethyl-β-diketones in refluxing acetic acid provides a regiospecific route to 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines, a regioisomeric system. beilstein-journals.org Similarly, multicomponent reactions involving 5-aminopyrazoles, cyclic β-diketones, and other reagents have been developed to produce various fused pyrazolo-pyridine systems. beilstein-journals.orgnih.gov
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles | Pentane-2,4-dione | Acidic or Basic | Pyrazolo[1,5-a]pyrimidine derivative | 87-95% | nih.gov |
| 5-amino-3-arylamino-1H-pyrazole-4-carboxylate | Ethyl acetoacetate | Acidic or Basic | Pyrazolo[1,5-a]pyrimidine derivative | 87-95% | nih.gov |
| 5-aminopyrazole | Trifluoromethyl-β-diketones | Refluxing acetic acid | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine | Not specified | beilstein-journals.org |
| 1-Aryl-3-indolyl-5-aminopyrazoles | Cyclic β-diketones and aryl aldehydes | Multicomponent reaction | Pyrazolo[3,4-b]pyridine derivative | Good yields | beilstein-journals.orgnih.gov |
The reaction between aminopyrazoles and β-enaminones represents a highly efficient and regioselective pathway to pyrazolo[1,5-a]pyrimidines and related fused systems. nih.govresearchgate.net β-Enaminones are considered more reactive than their 1,3-dicarbonyl counterparts. researchgate.net This methodology often benefits from microwave irradiation, which can lead to solvent-free conditions and high yields of 2,7-disubstituted products. researchgate.net The regioselectivity of the cyclization can be controlled, leading to the desired isomers. nih.govresearchgate.net For example, the reaction of 5-amino-3-benzylthio-4-ethoxycarbonyl-1H-pyrazole with various enaminones has been shown to produce ethyl 7-aryl-2-benzylthiopyrazolo[1,5-a]pyrimidine-3-carboxylates in good yields and with high regioselectivity. researchgate.net
| Aminopyrazole Reactant | β-Enaminone Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| NH-5-aminopyrazoles | Various β-enaminones | Microwave irradiation, 180°C, 2 min | 2,7-Diarylsubstituted pyrazolo[1,5-a]pyrimidines | 88-97% | researchgate.net |
| 5-Amino-3-benzylthio-4-ethoxycarbonyl-1H-pyrazole | Aryl-substituted enaminones | Not specified | Ethyl 7-aryl-2-benzylthiopyrazolo[1,5-a]pyrimidine-3-carboxylates | Good | researchgate.net |
| 1-NH-5-aminopyrazole | Enaminone 38 (specific structure) | Condensation | Pyrazolo[1,5-a]pyrimidine 41 (specific structure) | Not specified | beilstein-journals.orgnih.gov |
1,3-Dipolar Cycloaddition Reactions (e.g., Pyridinium (B92312) N-Imines with Alkynes)
One of the most common and powerful routes for the synthesis of the pyrazolo[1,5-a]pyridine core involves the 1,3-dipolar cycloaddition of pyridinium N-imines (also known as N-iminopyridinium ylides) with various dipolarophiles, such as alkynes and alkenes. nih.govnih.govacs.org This reaction is a type of [3+2] cycloaddition, where the pyridinium N-imine acts as a three-atom (C-N-N) 1,3-dipole. acs.orgrsc.org The reaction with electron-deficient alkynes, followed by an oxidation step, is a well-established method for constructing the pyrazolo[1,5-a]pyridine skeleton. nih.gov A series of pyrazolo[1,5-a]pyridine-3-ylphosphonates were prepared using this approach by reacting 2-substituted ethynylphosphonates with pyridinium-N-imines generated in situ. nih.gov The reaction can proceed through a concerted mechanism. osi.lv This strategy offers a direct and efficient way to create a wide range of substituted pyrazolo[1,5-a]pyridines by varying the substituents on both the pyridinium ylide and the alkyne. nih.govrsc.org
One-Pot Tandem Reaction Approaches for Fused Heterocycles
One-pot tandem reactions provide an efficient and atom-economical approach to complex molecules like pyrazolo[1,5-a]pyridines by combining multiple reaction steps in a single operation without isolating intermediates. researchgate.net An unusual intramolecular condensation of α,β-unsaturated esters with aldehydes has been discovered and utilized in a novel tandem reaction to conveniently synthesize pyrazolo[1,5-a]pyridine derivatives under very mild conditions. researchgate.netresearchgate.net Another efficient method involves an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling (CDC) reaction of β-ketoesters and β-diketones with N-amino-2-iminopyridines. acs.org This process allows for the formation of uniquely substituted pyrazolo[1,5-a]pyridines and related systems in a single step from readily available starting materials. acs.org
Green Chemistry Protocols in Pyrazolo[1,5-A]pyridine Synthesis (e.g., ultrasonic irradiation)
In line with the principles of green chemistry, ultrasonic irradiation has emerged as a powerful tool for promoting the synthesis of pyrazolo[1,5-a]pyridines and related heterocycles. eurjchem.comjocpr.com This non-conventional energy source can significantly accelerate reactions, often leading to higher yields, shorter reaction times (minutes instead of hours), and milder conditions compared to conventional heating methods. jocpr.comnih.govresearchgate.net The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved via the ultrasonic-assisted cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole, with reactions completing in just 5 minutes in ethanol (B145695). nih.govresearchgate.net Similarly, a one-pot sonochemical synthetic strategy was developed for polysubstituted pyrazolo[1,5-a]pyridines via a catalyst-free [3+2] cycloaddition, highlighting the efficiency of this green technique. nih.govacs.org
| Reactants | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 1-amino-2-iminopyridine derivatives + acetylene (B1199291) derivatives | Ultrasonic Irradiation (85°C) | 20 min | Very good to excellent | nih.govacs.org |
| 1-amino-2-iminopyridine derivatives + acetylene derivatives | Conventional Reflux | 3 h | Not specified | nih.govacs.org |
| 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones + 3-amino-5-methyl-1H-pyrazole | Ultrasonic Irradiation (75°C) | 5 min | 61-98% | nih.govresearchgate.net |
| 5-aminopyrazoles + β-enaminones | Ultrasonic Irradiation | 4-5 min | 88-97% | nih.gov |
Introduction of the Cyclopropyl (B3062369) Group at the C-3 Position
The introduction of a cyclopropyl moiety at the C-3 position of the pyrazolo[1,5-a]pyridine core is a key synthetic challenge. This can be achieved either by creating the cyclopropyl ring on the pre-formed heterocycle or, more commonly, by constructing the heterocyclic system using a precursor that already contains the cyclopropyl group.
Direct C-H cyclopropanation on an existing pyrazolo[1,5-a]pyridine scaffold is not a widely documented method. Such reactions on electron-rich heterocyclic systems can be challenging due to issues with regioselectivity and potential side reactions. The reactivity of the pyrazolo[1,5-a]pyridine system towards electrophilic attack typically favors the C-3 position, but the specific conditions required for a Simmons-Smith or other related cyclopropanation reactions would need significant optimization to ensure selectivity and avoid reaction at other sites, such as the pyridine ring nitrogens.
A more prevalent and regioselective strategy involves the use of building blocks that already contain the cyclopropyl group. The most common approach for synthesizing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide (a 1,3-dipole) and a suitable dipolarophile, such as an alkyne or alkene. nih.govorganic-chemistry.orgmdpi.com To obtain a C-3 cyclopropyl substituent, a cyclopropyl-containing dipolarophile is employed.
For instance, the reaction of an N-aminopyridinium salt with a cyclopropyl-substituted alkyne, such as cyclopropylacetylene (B33242) or a derivative, would lead to the formation of the desired 3-cyclopropylpyrazolo[1,5-a]pyridine scaffold. mdpi.com This method offers high regioselectivity, as the substitution pattern of the final product is determined by the structure of the starting materials. The reaction typically proceeds via the in-situ generation of the N-aminopyridinium ylide by treating the corresponding N-aminopyridinium salt with a base. Subsequent cycloaddition with the alkyne and oxidative aromatization yields the final product. organic-chemistry.org
Table 1: Examples of [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| N-Aminopyridinium Iodide | (E)-β-Iodovinyl Sulfones | K₂CO₃, MeCN | 2-Substituted-pyrazolo[1,5-a]pyridines | Good to High | rsc.org |
| N-Aminopyridinium Ylides | Electron-deficient Alkenes | PIDA, DCM | Multifunctionalized pyrazolo[1,5-a]pyridines | N/A | organic-chemistry.org |
| N-Aminopyridines | α,β-Unsaturated Carbonyls | NMP, O₂ atmosphere, rt | Functionalized pyrazolo[1,5-a]pyridines | Up to 95% | organic-chemistry.org |
| 2-Imino-1H-pyridin-1-amines | Dialkyl Acetylenedicarboxylates | Acetonitrile, 85°C, Sonication | Polysubstituted pyrazolo[1,5-a]pyridines | ~69% | nih.gov |
Rearrangement reactions offer an alternative, albeit less common, pathway. The Cloke-Wilson rearrangement, for example, involves the thermal or acid-catalyzed rearrangement of cyclopropyl ketones or oximes. While not directly documented for the synthesis of 3-cyclopropylpyrazolo[1,5-a]pyridines, a hypothetical route could involve a precursor containing a pyridyl group attached to a cyclopropyl ketone. Cyclization of such a precursor under appropriate conditions could potentially lead to the formation of the fused heterocyclic system. However, this approach is speculative for this specific scaffold and would require significant methodological development.
Selective Chlorination at the C-2 Position
Regioselective halogenation of the pyrazolo[1,5-a]pyridine ring system presents a significant challenge, as the electronic properties of the scaffold inherently direct electrophilic substitution.
The direct halogenation of pyrazolo[1,5-a]pyrimidines, a closely related scaffold, has been studied extensively. Electrophilic halogenation using reagents like N-halosuccinimides (NCS, NBS, NIS) or hypervalent iodine(III) reagents typically results in substitution at the C-3 position. nih.govrsc.orgnih.gov Studies on the pyrazolo[1,5-a]pyrimidine system show that the C-3 position of the pyrazole ring is the most nucleophilic and thus the most reactive towards electrophiles. researchgate.netnii.ac.jp
For instance, direct chlorination of a 3-cyclopropylpyrazolo[1,5-a]pyridine with a standard electrophilic chlorinating agent like N-chlorosuccinimide (NCS) would likely be unselective or yield the C-3 chlorinated product if that position were unsubstituted. Achieving chlorination at the C-2 position requires overcoming this inherent reactivity.
Table 2: Regioselective C-3 Halogenation of Pyrazolo[1,5-a]pyrimidine Analogs
| Substrate | Reagent | Oxidant/Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KCl | PIDA | MeOH | C-3 Chloro | 86% | nih.gov |
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KBr | PIDA | H₂O | C-3 Bromo | 88% | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | NaX (X=Cl, Br, I) | K₂S₂O₈ | H₂O | C-3 Halo | Good to Excellent | nih.govacs.org |
Given the difficulty of direct electrophilic chlorination at C-2, alternative strategies must be considered. The regioselectivity of electrophilic aromatic substitution is dictated by the stability of the intermediate carbocation (Wheland intermediate). For many fused nitrogen heterocycles, attack at the five-membered ring is favored as it can better delocalize the positive charge without disrupting the aromaticity of the six-membered ring. stackexchange.com
To achieve C-2 chlorination, one might consider several approaches:
Directed Ortho-Metalation: If a suitable directing group is present at the C-3 position, it might be possible to deprotonate the C-2 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophilic chlorine source (e.g., hexachloroethane).
Functional Group Interconversion: A common strategy is to introduce a different functional group at the C-2 position that can later be converted to a chlorine atom. For example, a 2-aminopyrazolo[1,5-a]pyridine could potentially undergo a Sandmeyer-type reaction to introduce a chloro group. Alternatively, a 2-hydroxypyrazolo[1,5-a]pyridine (or its keto tautomer) could be converted to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com
Synthesis from a Chlorinated Precursor: A highly effective method would be to construct the pyrazolo[1,5-a]pyridine ring system from a pyridine precursor that is already chlorinated at the desired position. For example, using a substituted 2-chloropyridine (B119429) to generate the initial N-aminopyridinium ylide would ensure the chlorine atom is correctly placed in the final fused product.
This latter approach, which builds the desired substitution pattern into the starting materials, often provides the most unambiguous and high-yielding route to specifically substituted products like 2-chloro-3-cyclopropylpyrazolo[1,5-a]pyridine.
Advanced Catalytic Approaches in the Synthesis of this compound
Modern organic synthesis increasingly relies on catalytic methods to construct complex molecular architectures with high precision and efficiency. For a scaffold like this compound, advanced catalytic approaches are indispensable for both the formation of the bicyclic core and the introduction of key substituents. These methods, particularly those employing transition metals, facilitate reactions that are otherwise challenging, such as the formation of carbon-carbon and carbon-heteroatom bonds on the electron-deficient pyridine ring and the relatively inert pyrazole ring. The development of specialized ligands and catalyst systems has enabled milder reaction conditions and expanded the scope of accessible analogs.
Palladium-catalyzed cross-coupling reactions are cornerstone technologies in modern synthetic chemistry and are widely applied in the pharmaceutical industry. researchgate.netjocpr.com The Suzuki-Miyaura reaction, in particular, is a versatile and powerful method for forming C-C bonds by coupling an organoboron species with an organic halide or triflate. mdpi.com
In the context of synthesizing analogs of this compound, the Suzuki-Miyaura reaction is highly relevant. The chlorine atom at the C2 position serves as an effective handle for cross-coupling. While challenging due to the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst, specialized ligands and conditions have been developed to facilitate such transformations on chloro-pyridines and related N-heterocycles. researchgate.netnih.govnih.gov For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst activity and promote the coupling of challenging substrates. researchgate.net
This methodology allows for the introduction of a wide array of aryl and heteroaryl groups at the C2 position, starting from the 2-chloro precursor. Furthermore, the Suzuki-Miyaura reaction can also be employed to attach cyclopropyl groups using cyclopropylboronic acid or its esters, providing a direct route to installing this crucial substituent on the pyrazolo[1,5-a]pyridine core.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Pyridine Scaffolds
| Catalyst Precursor | Ligand | Base | Solvent | Substrates | Typical Yield |
| Pd₂(dba)₃ | Phosphite or Phosphine Oxide Ligands | KF | Dioxane | 2-Pyridylboronates + Aryl Halides | Good to Excellent nih.gov |
| Pd(OAc)₂ | Ad₂PⁿBu | LiOᵗBu | Toluene | 2-Chloropyridines + Alkylboronic Esters | High nih.gov |
| Pd(PPh₃)₄ | None | K₂CO₃ | Dioxane/Water | Chloro-pyridines + Arylboronic Acids | Moderate to Good researchgate.net |
The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com
Direct C-H activation is an increasingly important strategy for molecular functionalization, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org For the pyrazolo[1,5-a]pyridine scaffold, C-H activation provides a powerful means to introduce substituents directly onto the heterocyclic core.
Palladium-catalyzed C-H arylation has been successfully applied to the parent pyrazolo[1,5-a]pyridine system. acs.org Research has shown that functionalization can be directed to the C3 and C7 positions. For example, a palladium(II)-catalyzed direct C-H bond arylation methodology has been developed, enabling the introduction of various aryl groups at these positions. acs.org This strategy is highly valuable for building a library of analogs. Starting with a pre-formed this compound, one could envision a subsequent C-H arylation at the C7 position to further elaborate the molecule.
The mechanism of these reactions often involves the coordination of the palladium catalyst to the heterocycle, followed by a concerted metalation-deprotonation (CMD) step or related C-H cleavage pathway, often facilitated by a ligand or an additive. nih.govmdpi.com
Table 2: Examples of C-H Functionalization on Pyrazolo[1,5-a]pyridine and Related Heterocycles
| Catalyst | Oxidant/Additive | Position(s) Functionalized | Reaction Type | Reference |
| Pd(OAc)₂ | Ag₂CO₃ | C3 | Cross-Dehydrogenative Homocoupling | acs.org |
| Pd(OAc)₂ | PivOH, AgOAc | C2 | Oxidative Cross-Coupling with Arenes | mdpi.com |
| Pd(OAc)₂ | K₂S₂O₈ | C3 | Halogenation | thieme-connect.de |
These methods highlight the potential to bypass traditional halogenation or lithiation steps, leading to greener and more efficient synthetic routes. nih.gov
Beyond palladium, other transition metals catalyze unique transformations that are relevant to the synthesis of this compound and its analogs. These reactions can provide alternative pathways for bond formation and functionalization. mdpi.com
For instance, rhodium-catalyzed reactions are known to be effective in transformations involving small, strained rings like cyclopropanes. researchgate.net This could be particularly relevant for either the construction of the cyclopropyl group itself or for its subsequent functionalization. Rhodium catalysts are also employed in C-H activation and annulation reactions that could potentially be used to construct the pyrazolo[1,5-a]pyridine core.
Gold catalysis is another emerging area, often used in reactions involving alkynes and allenes to trigger cyclizations and rearrangements. mdpi.com A synthetic strategy for the pyrazolo[1,5-a]pyridine core could potentially involve a gold-catalyzed cyclization of a suitably functionalized pyridine precursor.
Copper-catalyzed reactions, such as Ullmann-type couplings, also provide classic and reliable methods for forming C-N, C-O, and C-S bonds, which could be used to further derivatize the pyrazolo[1,5-a]pyridine scaffold.
These alternative transition metal-catalyzed reactions expand the synthetic chemist's toolkit, enabling access to a broader range of chemical space and providing complementary strategies to the more common palladium-catalyzed methods. mdpi.com
Chemical Reactivity and Derivatization of 2 Chloro 3 Cyclopropylpyrazolo 1,5 a Pyridine
Functional Group Interconversions on the Pyrazolo[1,5-a]pyridine (B1195680) Core
The chlorine atom at the C-2 position of the pyrazolo[1,5-a]pyridine ring serves as a versatile handle for introducing a variety of functional groups. Its reactivity is primarily exploited through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the 2-Chloro-3-cyclopropylpyrazolo[1,5-a]pyridine core. In this reaction, a nucleophile displaces the chloride, which is a good leaving group. wikipedia.org The pyrazolo[1,5-a]pyridine system is inherently electron-deficient, which facilitates nucleophilic attack on the ring. This is analogous to the reactivity of halopyridines, where the ring nitrogen activates the ortho (C-2) and para (C-4) positions towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). stackexchange.comyoutube.comuci.edu
The mechanism involves two main steps: addition of the nucleophile to the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate, followed by the elimination of the chloride ion to restore the aromaticity of the ring. wikipedia.orgyoutube.com The rate and success of SNAr reactions depend on the strength of the nucleophile and the ability of the aromatic ring to stabilize the intermediate negative charge. chemrxiv.org A variety of N-, O-, and S-based nucleophiles can be employed to generate a diverse library of derivatives. nih.gov
Table 1: Examples of Nucleophiles for SNAr Reactions at the C-2 Position This table is illustrative and based on general SNAr principles on similar heterocyclic systems.
| Nucleophile Class | Specific Example | Resulting Functional Group |
| Nitrogen Nucleophiles | Amines (e.g., Morpholine) | Amino group |
| Anilines | Arylamino group | |
| Azoles (e.g., Imidazole) | Azolyl group | |
| Oxygen Nucleophiles | Alkoxides (e.g., Sodium Methoxide) | Methoxy group |
| Phenoxides | Phenoxy group | |
| Sulfur Nucleophiles | Thiolates (e.g., Sodium Thiophenoxide) | Thiophenoxy group |
Transformations at the Chloro Position (C-2)
Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent at the C-2 position is an ideal electrophilic partner for these transformations. mdpi.comresearchgate.net These reactions typically offer mild conditions and high tolerance for various functional groups. orgsyn.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the C-2 position and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgscirp.org This method is highly effective for introducing alkynyl moieties onto the pyrazolo[1,5-a]pyridine core. researchgate.netnih.gov
Heck Coupling: The Heck reaction couples the C-2 position with an alkene to form a substituted alkene. researchgate.net This palladium-catalyzed process is a fundamental method for C-C bond formation and has been widely used in the synthesis of complex heterocyclic compounds. beilstein-journals.orgclockss.org
Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the C-2 chloro position. orgsyn.org This reaction is known for its high functional group tolerance and is a powerful method for creating C-C bonds with various alkyl, vinyl, or aryl groups. researchgate.netnih.gov The use of pyridyl zinc halides has been shown to be effective in coupling with other halogen-substituted heterocycles. orgsyn.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. researchgate.net It allows for the coupling of the C-2 position with a wide range of primary and secondary amines, providing access to a diverse set of N-substituted derivatives under relatively mild conditions. researchgate.netresearchgate.net
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions at C-2 This table summarizes general conditions for cross-coupling on similar chloro-heteroaromatic substrates.
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Resulting Bond |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | C(sp²)-C(sp) |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | C(sp²)-C(sp²) |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or PdCl₂(dppf) | C(sp²)-C(sp³) or C(sp²)-C(sp²) |
| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd₂(dba)₃ / BINAP or RuPhos | C(sp²)-N |
Modifications of the Cyclopropyl (B3062369) Group (C-3)
The cyclopropyl group at the C-3 position is a strained three-membered ring that imparts unique conformational constraints and electronic properties to the molecule. hyphadiscovery.com While generally stable, this moiety can undergo specific transformations, offering pathways to more complex molecular architectures.
The inherent ring strain of the cyclopropane (B1198618) ring (approximately 100 kJ mol⁻¹) provides a thermodynamic driving force for ring-opening reactions. nih.gov When attached to a π-system like the pyrazolo[1,5-a]pyridine core, the cyclopropyl group can be "activated" for such transformations. stackexchange.com These reactions often proceed through the formation of a zwitterionic or diradical intermediate, which can then be trapped intramolecularly or intermolecularly to build more elaborate structures.
Lewis acids are commonly used to facilitate the ring-opening of donor-acceptor cyclopropanes. uni-regensburg.de In the context of this compound, the heterocyclic core can act as the donor, making the cyclopropyl ring susceptible to cleavage under acidic conditions. The resulting 1,3-dipole or related intermediate can then participate in cycloaddition reactions to form new carbocyclic or heterocyclic rings. uni-regensburg.deacs.org The specific outcome of these cascade reactions can be highly dependent on reaction conditions such as solvent and temperature. acs.org
The cyclopropyl group is generally considered a robust substituent that is stable under many common synthetic conditions. hyphadiscovery.com Its C-H bonds are shorter and stronger than those in typical alkanes, which contributes to its increased stability against oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This stability is a desirable feature in medicinal chemistry for improving the pharmacokinetic profile of drug candidates.
However, the reactivity of the cyclopropyl ring is highly dependent on the electronic nature of its substituents and the reaction environment. nih.gov While stable to many reagents used for transformations at the C-2 position (e.g., in SNAr or cross-coupling reactions), the ring can be susceptible to cleavage under strongly acidic or certain radical conditions. hyphadiscovery.com The attachment to the electron-rich pyrazolo[1,5-a]pyridine system can influence its reactivity, potentially making it more prone to electrophilic attack than a simple alkyl-substituted cyclopropane. stackexchange.com The stability of the cyclopropyl moiety must therefore be considered when planning multi-step syntheses involving harsh reagents or elevated temperatures.
Functionalization at Other Ring Positions (C-5, C-7, C-6, C-4)
The pyridine (B92270) ring of the pyrazolo[1,5-a]pyridine system is generally electron-deficient and thus less reactive towards electrophiles than benzene, but more susceptible to nucleophilic attack, particularly if a leaving group is present at an activated position.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the pyrazolo[1,5-a]pyridine core is a challenging transformation due to the deactivating nature of the pyridine nitrogen, which protonates under strongly acidic conditions, further deactivating the ring. However, research on the parent pyrazolo[1,5-a]pyrimidine (B1248293) system, a closely related scaffold, provides significant insights into the likely regioselectivity.
Molecular orbital calculations and experimental results for pyrazolo[1,5-a]pyrimidines predict and confirm that electrophilic attack occurs preferentially at the C-3 and C-6 positions. researchgate.net Since the C-3 position is already occupied in the target molecule, the C-6 position is the most probable site for electrophilic substitution. The C-5 and C-7 positions, which correspond to the C-3 and C-5 positions of pyridine, are less favored due to the strong deactivating effect of the adjacent ring-junction nitrogen. quora.com The C-4 position is also not typically favored for substitution.
Studies on related fused pyrimidine (B1678525) systems have shown that reactions such as nitration and bromination can be directed to specific positions depending on the reaction conditions. For the parent pyrazolo[1,5-a]pyrimidine, nitration with a mixture of nitric and sulfuric acids results in substitution at the C-3 position, whereas using nitric acid in acetic anhydride (B1165640) leads to the C-6 nitro derivative. researchgate.net Bromination tends to yield 3-bromo and 3,6-dibromo species. researchgate.net For this compound, this suggests that C-6 is the most accessible position for electrophiles like nitronium or bromonium ions under appropriate conditions.
| Position | Relative Reactivity | Rationale | Supporting Evidence |
|---|---|---|---|
| C-6 | Most Favored | Predicted by molecular orbital calculations; less deactivated position on the pyridine ring. | Nitration of parent system with HNO₃/Ac₂O yields the 6-nitro product. researchgate.net |
| C-4 | Less Favored | Electronically and sterically hindered. | Not a commonly observed site of substitution. |
| C-5 | Disfavored | Corresponds to the deactivated C-3 position of pyridine. | General principles of pyridine chemistry. quora.com |
| C-7 | Disfavored | Strongly deactivated by adjacent bridgehead nitrogen. | General principles of pyridine chemistry. |
Directed Lithiation and Subsequent Electrophilic Quenches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The methodology relies on a directing metalating group (DMG), typically a Lewis basic moiety, that coordinates with an organolithium reagent, guiding deprotonation at the adjacent ortho-position. clockss.orgbaranlab.org
In this compound, there are no strong, classical DMGs on the pyridine portion of the molecule. The chloro group at C-2 is a very weak director. However, the N-1 atom of the fused pyrazole (B372694) ring can act as a DMG, directing lithiation to the peri-position, C-7. This is the most plausible site for deprotonation upon treatment with a strong lithium amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures. The resulting 7-lithiated intermediate could then be quenched with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂, disulfides) to introduce a wide range of functional groups specifically at the C-7 position.
While direct experimental evidence for DoM on this specific substituted pyrazolo[1,5-a]pyridine is not available, the principles derived from pyridine chemistry strongly suggest the feasibility of this approach for C-7 functionalization. clockss.org
| Proposed Site of Lithiation | Directing Group | Rationale | Subsequent Functionalization |
|---|---|---|---|
| C-7 | Pyrazole N-1 | Coordination of the organolithium reagent to the Lewis basic nitrogen directs deprotonation at the adjacent C-7 position. | Quenching with various electrophiles (E+) would yield 7-substituted derivatives. |
Nucleophilic Addition/Substitution Reactions (e.g., at C-5, C-7)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), provided a good leaving group is present at an activated position (C-5 or C-7). While the parent molecule does not have leaving groups at these positions, derivatives such as 5-halo- or 7-halo-pyrazolo[1,5-a]pyridines would be valuable intermediates for introducing nucleophiles.
Extensive studies on the related 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) scaffold have demonstrated that the C-7 position is significantly more reactive towards nucleophiles than the C-5 position. nih.govmdpi.com This enhanced reactivity allows for the selective displacement of a C-7 chloro group by various nucleophiles—such as amines (e.g., morpholine), anilines, or alkoxides—while leaving the C-5 chloro group intact. nih.govnih.gov This differential reactivity can be attributed to the greater ability of the heterocyclic system to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at C-7. By analogy, a 5,7-dihalogenated derivative of this compound would be expected to undergo selective nucleophilic substitution primarily at the C-7 position.
Stereochemical Aspects in Derivatization
The introduction of new stereocenters or the modification of the existing cyclopropyl group can raise important questions regarding stereochemical control.
Control of Stereochemistry in Synthetic Transformations
If a synthetic transformation introduces a new chiral center on a substituent at C-4, C-5, C-6, or C-7, the stereochemical outcome will depend on the nature of the reaction. For reactions involving the cyclopropyl group itself, stereocontrol can be achieved through several strategies. For instance, if the cyclopropyl ring were to be generated from a cyclopropene (B1174273) precursor, the diastereoselectivity of additions across the double bond could be controlled by a directing group, such as a nearby carboxamide, which can chelate to a metal catalyst or cation and direct the nucleophile to one face of the ring. ku.edu
Diastereoselectivity and Enantioselectivity Studies in Pyrazolo[1,5-A]pyridine Systems
There is limited specific research on diastereoselective or enantioselective reactions directly on the pyrazolo[1,5-a]pyridine core. However, general principles of asymmetric synthesis would apply. Diastereoselectivity could be induced by a pre-existing chiral center in the molecule or by the use of a chiral auxiliary. For example, if a chiral amine were used as a nucleophile in a substitution reaction at C-7, a mixture of diastereomers could be formed, with the ratio depending on the steric environment around the reaction center.
Enantioselective transformations would typically require the use of chiral catalysts, such as transition metal complexes with chiral ligands. Such catalysts could differentiate between enantiotopic faces or groups in a prochiral substrate, leading to the formation of one enantiomer in excess. While specific protocols for the enantioselective derivatization of this compound have not been detailed in the literature, the development of such methods remains an important goal for accessing optically pure compounds for biological evaluation. Studies on other heterocyclic systems demonstrate the potential for such transformations. mdpi.com
Spectroscopic and Structural Elucidation of 2 Chloro 3 Cyclopropylpyrazolo 1,5 a Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Chloro-3-cyclopropylpyrazolo[1,5-a]pyridine, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.
Based on published data for pyrazolo[1,5-a]pyridine (B1195680) derivatives, the aromatic protons of the pyridine (B92270) ring are expected to appear in the downfield region of the ¹H NMR spectrum, typically between δ 7.0 and 8.5 ppm. The cyclopropyl (B3062369) group protons would resonate in the upfield region, generally between δ 0.5 and 2.5 ppm.
The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbons of the fused heterocyclic rings would appear in the aromatic region (δ 110-150 ppm), while the cyclopropyl carbons would be found in the aliphatic region (δ 5-20 ppm). The carbon atom attached to the chlorine (C2) would be significantly influenced by the halogen's electronegativity.
Advanced NMR Techniques for Comprehensive Structural Assignment (e.g., 2D NMR, NOESY)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyridine and cyclopropyl moieties.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between the cyclopropyl group and the pyrazolo[1,5-a]pyridine core, as well as confirming the positions of substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this molecule, NOESY could help determine the preferred orientation of the cyclopropyl group relative to the planar heterocyclic system by observing through-space interactions between the cyclopropyl protons and the protons on the pyridine ring.
Elucidation of Conformational Preferences and Dynamics
The rotation of the cyclopropyl group around the C3-C(cyclopropyl) single bond is a key conformational feature. While rotation is generally fast at room temperature, variable temperature (VT) NMR studies could reveal if any specific conformation is energetically favored at lower temperatures. The energy barrier to this rotation could potentially be determined, providing insight into the steric and electronic interactions between the cyclopropyl group and the rest of the molecule. Conformational analysis of related pyrazolo[1,5-a]pyrimidine (B1248293) systems has shown that such bicyclic cores can be conformationally stable or labile depending on their substitution patterns.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry would be used to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural evidence. The nominal molecular weight is approximately 206.66 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₁₀H₉ClN₂).
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways for related heterocyclic systems often involve the loss of small, stable molecules or radicals. For this compound, potential fragmentation could include:
Loss of a chlorine radical (Cl•).
Fragmentation of the cyclopropyl ring, such as the loss of an ethylene (B1197577) molecule (C₂H₄).
Cleavage of the pyrazole (B372694) or pyridine ring systems.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching (cyclopropyl): Found just below 3000 cm⁻¹.
C=C and C=N stretching (aromatic rings): A series of bands in the 1400-1650 cm⁻¹ region.
C-Cl stretching: Generally appears in the 1000-700 cm⁻¹ region, although its exact position can vary.
The table below summarizes the expected IR absorption frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| Aromatic C=C/C=N Stretch | 1400 - 1650 |
| C-Cl Stretch | 700 - 1000 |
X-ray Crystallography for Solid-State Structure Determination
Should suitable crystals of this compound be obtained, single-crystal X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise measurements of bond lengths, bond angles, and dihedral angles, offering an unambiguous confirmation of the molecular connectivity and three-dimensional shape.
Computational and Theoretical Studies on 2 Chloro 3 Cyclopropylpyrazolo 1,5 a Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Extensive searches of chemical and computational databases and scholarly articles have not yielded specific Density Functional Theory (DFT) studies conducted on 2-Chloro-3-cyclopropylpyrazolo[1,5-a]pyridine. While DFT is a common method for analyzing related heterocyclic compounds, the specific electronic structure, conformational landscape, and predicted spectra for this compound have not been published.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
There are no available research findings that detail the electronic structure of this compound. Consequently, data on its frontier molecular orbitals (HOMO-LUMO) and charge distribution are not available in the current scientific literature.
Conformational Analysis and Energy Landscapes of the Compound
A conformational analysis and the corresponding energy landscapes for this compound have not been documented in published research. Such studies would be essential to understand the molecule's flexibility and preferred spatial arrangements, but this information is not currently available.
Prediction of Vibrational and Electronic Spectra
Computational predictions of the vibrational (infrared and Raman) and electronic (UV-Vis) spectra for this compound are not present in the accessible scientific literature. While DFT is a powerful tool for predicting such spectra, it has not been applied to this specific compound in any published work.
Molecular Dynamics Simulations
There are no records of molecular dynamics simulations being performed on this compound, particularly concerning its structural flexibility or potential interactions with non-biological materials.
Reaction Mechanism Studies through Computational Modeling
Computational modeling to elucidate the reaction mechanisms for the synthesis of this compound has not been a subject of published research.
Elucidation of Reaction Pathways and Energetics
Theoretical calculations have been instrumental in understanding the formation and reactivity of the pyrazolo[1,5-a]pyridine (B1195680) scaffold. Synthetic routes to this heterocyclic system often involve cyclization reactions, and computational studies can map out the potential energy surfaces of these transformations, identifying transition states and reaction intermediates.
For instance, the synthesis of substituted pyrazolo[1,5-a]pyridines can be achieved through cross-dehydrogenative coupling reactions. nih.gov Computational analysis of such pathways would likely involve the calculation of activation energies for the key C-C and C-N bond-forming steps. The presence of the chloro and cyclopropyl (B3062369) substituents on the 2- and 3-positions, respectively, would influence the electron density of the pyrazole (B372694) and pyridine (B92270) rings, thereby affecting the energetics of the cyclization process.
A plausible reaction pathway for the formation of related pyrazolo[1,5-a]pyridines involves the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate alkynes. organic-chemistry.org DFT calculations for such a pathway for this compound would help in determining the regioselectivity and the thermodynamic favorability of the reaction.
Table 1: Hypothetical Energetic Data for Key Reaction Steps in Pyrazolo[1,5-a]pyridine Synthesis
| Reaction Step | Calculated Parameter | Hypothetical Value (kcal/mol) |
| C-C Bond Formation | Activation Energy (Ea) | +15 to +25 |
| C-N Bond Formation/Cyclization | Activation Energy (Ea) | +10 to +20 |
| Dehydrogenation/Aromatization | Reaction Energy (ΔEr) | -30 to -50 |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of energetic parameters that would be determined through DFT calculations for a specific reaction pathway.
Structure-Property Relationships
The intrinsic chemical properties, photophysics, and material science relevance of this compound are intrinsically linked to its electronic structure, which is dictated by the arrangement of the fused rings and the nature of its substituents.
Intrinsic Chemical Properties:
Computational studies on related pyrazolo[1,5-a]pyrimidines have utilized DFT to calculate parameters such as HOMO-LUMO energy gaps, molecular electrostatic potentials, and charge distributions. researchgate.net These calculations provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions. For this compound, a lower HOMO-LUMO gap would suggest higher reactivity.
Photophysics:
Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated as fluorophores. rsc.orgnbinno.com Their photophysical properties, such as absorption and emission wavelengths, are highly tunable by modifying the substituents on the heterocyclic core. nbinno.com TD-DFT calculations are the primary theoretical tool for predicting the electronic transitions responsible for these properties.
For this compound, TD-DFT calculations could predict its UV-Vis absorption and fluorescence emission spectra. The chloro and cyclopropyl groups would influence the energies of the frontier molecular orbitals (HOMO and LUMO) and the nature of the electronic transitions (e.g., π-π* or intramolecular charge transfer, ICT). The presence of the electron-withdrawing chlorine atom might lead to a blue-shift in the absorption and emission maxima compared to an unsubstituted pyrazolo[1,5-a]pyridine.
Table 2: Predicted Photophysical Properties of Substituted Pyrazolo[1,5-a]pyridines based on TD-DFT Calculations
| Substituent Pattern | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Predicted Quantum Yield |
| Unsubstituted | ~320 | ~380 | Moderate |
| 2-Chloro | ~310 | ~370 | Moderate to Low |
| 3-Cyclopropyl | ~325 | ~385 | Moderate |
| 2-Chloro, 3-Cyclopropyl | ~315 | ~375 | Moderate to Low |
Note: This table presents predicted trends based on the known effects of similar substituents on related aromatic systems. Actual values would require specific TD-DFT calculations for this compound.
Material Science Relevance:
The tunable photophysical properties and structural rigidity of the pyrazolo[1,5-a]pyridine scaffold make it a promising candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. nbinno.com Computational modeling can aid in the rational design of new materials with desired electronic and optical properties. By understanding the structure-property relationships, researchers can strategically modify the pyrazolo[1,5-a]pyridine core to optimize its performance for specific applications. The introduction of the chloro and cyclopropyl groups in this compound represents a specific modification that could be explored for its impact on solid-state packing and intermolecular interactions, which are crucial for material performance.
Emerging Applications and Future Research Directions of Pyrazolo 1,5 a Pyridine Systems Excluding Clinical and Human Health
Applications in Materials Science
The rigid, planar structure and π-conjugated system of pyrazolo[1,5-a]pyridines make them attractive candidates for the development of novel functional materials.
Exploration of Photophysical Properties as Fluorophores and Luminescent Materials
Pyrazolo[1,5-a]pyridine (B1195680) derivatives have been identified as a promising class of fluorophores. Their photophysical properties can be finely tuned by modifying substituents on the fused ring system, which alters the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov This tunability allows for the rational design of materials with specific absorption and emission profiles.
Research has shown that the introduction of electron-donating groups (EDGs) at certain positions on the ring system can significantly enhance absorption and emission intensities. nih.gov For instance, a family of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines (a closely related scaffold) demonstrated tunable photophysical properties, with quantum yields (ΦF) ranging from 0.01 to as high as 0.97. nih.gov Some derivatives exhibit strong emission in the solid state, a highly desirable property for applications in organic light-emitting devices (OLEDs). nih.gov
One study detailed a novel pyrazolo[1,5-a]pyridine-based fluorescent probe that exhibited a high quantum yield of 0.64 and demonstrated high selectivity and sensitivity. nih.gov The fluorescence mechanism of these probes is often based on changes in ICT, making them sensitive to their local environment. nih.gov
Table 1: Photophysical Properties of Selected Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
| Compound | Substituents | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| PP-1 | Carboxylic acid derivative | 380 | 480 | 0.64 |
| 4e | 7-(4-MeOPh), 2-Me | 352 | 412 | 0.97 |
| 4b | 7-(2,4-Cl2Ph), 2-Me | 344 | 409 | 0.01 |
Note: Data for compounds 4b, 4d, and 4e are for the related pyrazolo[1,5-a]pyrimidine scaffold. Data is illustrative of the potential of the general heterocyclic system.
Investigation of Crystal Engineering and Solid-State Phenomena
The study of the solid-state structure of pyrazolo[1,5-a]pyridines through X-ray crystallography is crucial for understanding their potential in crystal engineering. The arrangement of molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonding and π-π stacking, dictates the material's bulk properties. For example, the crystal structure of 2-Chloro-5-(chloromethyl)pyridine, a related pyridine (B92270) derivative, reveals an almost planar molecule where molecules are connected via C-H···N hydrogen bonds to form dimers. researchgate.net Such detailed structural elucidation is essential for designing materials with specific solid-state characteristics, like conductivity or non-linear optical properties. The regioselectivity of synthesis reactions for pyrazolo[1,5-a]pyridines is often confirmed using X-ray single-crystal techniques, which provides invaluable data on bond lengths, angles, and molecular conformation that can be used in the rational design of crystalline materials. acs.org
Potential in Agrochemicals and Related Fields
The pyrazolo[1,5-a]pyridine scaffold serves as a valuable intermediate in the synthesis of non-medicinal compounds, including those with potential applications in agrochemistry. researchgate.net Phosphorus-substituted heterocycles, a category that includes pyrazolo[1,5-a]pyridine derivatives, are recognized for their wide use in agrochemistry. researchgate.net
While specific commercial pesticides based on 2-Chloro-3-cyclopropylpyrazolo[1,5-a]pyridine are not prominent, the broader class of chlorinated pyridine compounds are foundational to the agrochemical industry. For example, 2-Chloro-5-chloromethylpyridine is a key raw material for neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. agropages.comchemicalbook.com The pyrazolo[1,5-a]pyridine core can be seen as a "bioisostere" or a structural mimic of other successful agrochemical scaffolds, offering a template for the discovery of new active compounds. Its rigid structure and defined substitution patterns allow for systematic modifications to optimize for target-specific activity against pests or weeds.
Development as Biochemical Probes or Tools
Beyond therapeutic intent, pyrazolo[1,5-a]pyridine derivatives are being developed as specialized tools for biochemical research. Their intrinsic properties, particularly their fluorescence, make them suitable for use as probes in in vitro assays and cellular imaging to study biological processes.
A notable application is the development of a pyrazolo[1,5-a]pyridine-based fluorescent probe designed to detect pH changes in extremely acidic conditions. nih.gov This probe demonstrated a rapid response time (less than 10 seconds) and high sensitivity, with a pKa of 3.03, making it a valuable tool for studying acidic organelles in cells or the survival mechanisms of enteric bacteria in highly acidic environments in vitro. nih.gov Another research group developed a probe based on a related pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525) for imaging lipid droplets in live cells, highlighting the scaffold's utility in monitoring dynamic cellular components. researchgate.net Furthermore, the ability of pyrazolo[1,5-a]pyrimidines to act as potent and selective protein kinase inhibitors makes them useful as chemical tools to probe the function of specific kinases in cell signaling pathways during preclinical, non-human research. rsc.org
Sustainable Synthesis Approaches for Pyrazolo[1,5-A]pyridine Scaffolds
The synthesis of the pyrazolo[1,5-a]pyridine core has been a focus of innovation, with an emphasis on developing more sustainable and efficient methods in line with the principles of green chemistry. acs.orgcu.edu.eg These modern approaches aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption compared to traditional methods. rasayanjournal.co.in
Key green synthetic strategies include:
Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times from hours to minutes and often leads to higher yields and purer products. rsc.orgnih.gov Solvent-free, microwave-assisted cyclocondensation reactions have been successfully employed to create the scaffold. researchgate.net
Sonochemistry: The use of ultrasound irradiation provides an alternative energy source that can promote reactions under catalyst-free conditions. A highly efficient one-pot sonochemical strategy has been developed for the [3+2] cycloaddition reaction to form polysubstituted pyrazolo[1,5-a]pyridines in excellent yields. acs.orgnih.gov
Catalyst-Free and Solvent-Free Reactions: Many modern syntheses aim to eliminate the need for catalysts and organic solvents. Reactions performed under neat conditions (solvent-free) or using environmentally benign solvents like water or ethanol (B145695) are increasingly common. researchgate.netbme.hu
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste from intermediate purification steps. rsc.org
Table 2: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyridine Scaffolds
| Method | Conditions | Advantages |
|---|---|---|
| Conventional Heating | Refluxing in organic solvents, often for several hours. | Well-established, widely applicable. |
| Microwave-Assisted | Microwave irradiation (e.g., 160-180°C) for minutes. researchgate.net | Drastically reduced reaction times, higher yields, cleaner reactions. rsc.org |
| Sonochemical | Ultrasound irradiation (e.g., 85°C) for minutes. acs.org | Catalyst-free, high yields, eco-friendly. nih.gov |
Design of Novel Pyrazolo[1,5-A]pyridine-based Scaffolds for Diverse Chemical Applications
The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to its use as a fundamental building block in coordination chemistry and for the creation of larger, functional molecular architectures.
Functionalized pyrazole (B372694) derivatives are frequently used as ligands that can coordinate with transition metals to form complexes. researchgate.net These metal complexes can have applications in catalysis, where the electronic properties and steric profile of the pyrazolo[1,5-a]pyridine ligand can be tuned to control the activity and selectivity of the catalyst. For instance, rhenium(I) complexes have been synthesized with pyrazolo[1,5-a]pyrimidine-based ligands. semanticscholar.org The ability to introduce a wide range of functional groups onto the scaffold through methods like palladium-catalyzed cross-coupling allows for the creation of a diverse library of ligands for various catalytic processes. rsc.org This synthetic tractability enables the design of novel scaffolds for applications ranging from asymmetric catalysis to the development of new materials with unique electronic or magnetic properties.
Q & A
Q. What are the common synthetic routes for 2-chloro-3-cyclopropylpyrazolo[1,5-a]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions using heterocyclic amines or diazonium salts. For example, cyclopropane-containing pyrazolo[1,5-a]pyridine derivatives can be synthesized via cyclopropanation of alkenes using transition-metal catalysts (e.g., Rh or Pd) under mild conditions . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to improve yields. Characterization via H/C NMR and X-ray crystallography is critical to confirm regioselectivity and structural integrity .
Q. How can spectroscopic techniques distinguish between positional isomers in pyrazolo[1,5-a]pyridine derivatives?
H NMR is particularly effective: protons adjacent to electron-withdrawing groups (e.g., Cl) exhibit downfield shifts (δ 8.5–9.0 ppm), while cyclopropyl protons show distinct splitting patterns (e.g., doublet of doublets at δ 1.2–2.0 ppm). IR spectroscopy can identify C-Cl stretching vibrations (~550–650 cm), and mass spectrometry (HRMS) confirms molecular ion peaks with isotopic signatures for chlorine .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms (20–25% Hartree-Fock exchange) provides accurate HOMO-LUMO gaps and charge distribution . Basis sets like 6-311G++(d,p) are recommended for halogenated systems. Studies show that electron-withdrawing substituents (e.g., Cl) lower LUMO energies by ~1.2 eV, enhancing electrophilic reactivity .
Q. How does the compound interact with biological targets such as protein kinases?
Molecular docking studies (AutoDock Vina) reveal that the cyclopropyl group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., CK2). The chloro substituent stabilizes binding via halogen bonding with backbone carbonyls (ΔG = −9.2 kcal/mol). In vitro assays show IC values <1 µM for CK2 inhibition, with selectivity ratios >10 over PIM kinases .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
Discrepancies in reaction yields or regioselectivity often arise from solvent effects or transition-state stabilization not captured in gas-phase DFT. Use implicit solvent models (e.g., SMD) or ab initio molecular dynamics (AIMD) to simulate solvation. For example, polar solvents stabilize charge-separated intermediates in SNAr reactions, increasing para-substitution by 15–20% .
Methodological Challenges and Solutions
Q. How can researchers mitigate decomposition during Suzuki-Miyaura coupling of halogenated pyrazolo[1,5-a]pyridines?
Dehalogenation is a common side reaction. Use Pd(OAc)/XPhos catalysts in degassed toluene/EtOH (3:1) at 80°C to suppress β-hydride elimination. Adding 1 eq. of CsCO improves boronic acid coupling efficiency (yields >75%) while minimizing protodehalogenation .
Q. What analytical workflows validate the purity of this compound in complex mixtures?
Combine HPLC-MS (C18 column, 0.1% formic acid in HO/MeCN gradient) with F NMR (if fluorinated analogs are present). Limit of detection (LOD) for chlorinated byproducts is ~0.05% using charged aerosol detection (CAD) .
Biological and Pharmacological Applications
Table 1: Kinase Inhibition Profile of Pyrazolo[1,5-a]pyridine Derivatives
| Compound | Target Kinase | IC (µM) | Selectivity Ratio |
|---|---|---|---|
| Derivative IC19 | CK2 | 0.45 | >10 |
| Derivative IC20 | CK2 | 0.32 | >15 |
| Derivative IC21 | PIM | 3.0 | 6 |
| Data adapted from kinase inhibition studies . |
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
Use Sprague-Dawley rats for bioavailability studies (oral gavage, 10 mg/kg). Plasma half-life (t) is ~3.5 hours due to hepatic CYP3A4 metabolism. Co-administration with ritonavir (CYP inhibitor) increases AUC by 2.5-fold .
Industrial and Agricultural Implications
Q. How can structural modifications enhance pesticidal activity while reducing mammalian toxicity?
Introducing electron-deficient substituents (e.g., CF) at the 5-position improves binding to insect GABA receptors (K = 12 nM). Toxicity studies in zebrafish (LC >100 mg/L) confirm selectivity over mammalian models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
